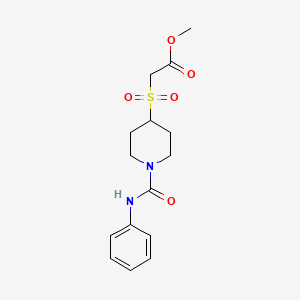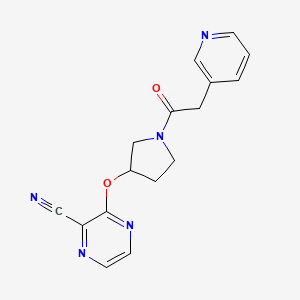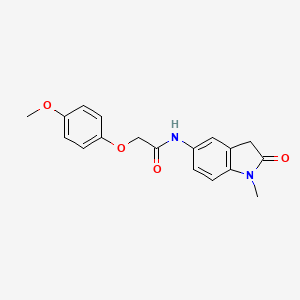
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, also known as MPPI, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. MPPI belongs to the class of indolin-2-one derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the inflammatory process. 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has also been reported to modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has also been reported to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been found to reduce oxidative stress and increase antioxidant enzyme activity.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for use in scientific research studies. 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has also been found to exhibit low toxicity, which makes it a safe compound to use in lab experiments. However, 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide also has a short half-life, which limits its effectiveness in in vivo studies.
Future Directions
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide. One direction is to study the potential use of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential use of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide and its potential therapeutic properties.
Synthesis Methods
The synthesis of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide involves a two-step process. In the first step, 2-(4-methoxyphenoxy)acetic acid is reacted with thionyl chloride to form 2-(4-methoxyphenoxy)acetyl chloride. In the second step, 2-(4-methoxyphenoxy)acetyl chloride is reacted with 1-methyl-2-oxoindoline-5-carboxylic acid to form 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide. This synthesis method has been reported in the literature and has been used in various scientific research studies.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20-16-8-3-13(9-12(16)10-18(20)22)19-17(21)11-24-15-6-4-14(23-2)5-7-15/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECQOVIVAOFOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

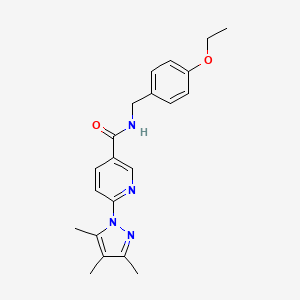
![N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2945879.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2945880.png)

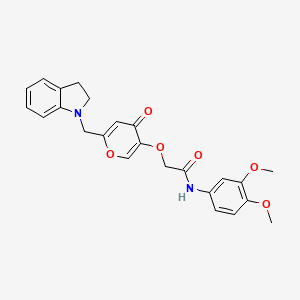
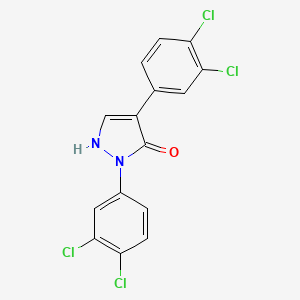
![(2E)-3-[(3,4-difluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2945889.png)
![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2945890.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2945892.png)
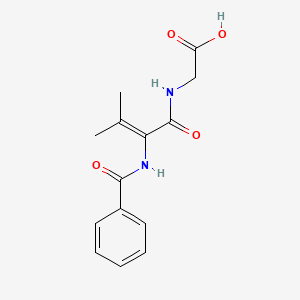
![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2945894.png)
![3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2945897.png)
